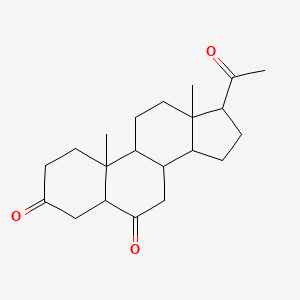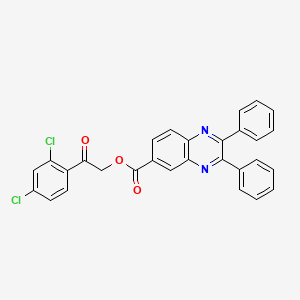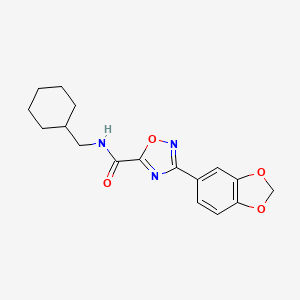
5-beta-Pregnane-3,6,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-beta-Pregnane-3,6,20-trione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnane, a type of steroid nucleus, and is characterized by the presence of three ketone groups at positions 3, 6, and 20 on the steroid backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Pregnane-3,6,20-trione typically involves the oxidation of suitable steroid precursors. One common method includes the use of chromium(VI) oxide in acetic acid at 30°C . This reaction selectively oxidizes the hydroxyl groups to ketones, resulting in the formation of the trione structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale steroid synthesis, including the use of efficient oxidizing agents and optimized reaction conditions, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
5-beta-Pregnane-3,6,20-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the steroid nucleus.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of additional ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted steroid derivatives.
Aplicaciones Científicas De Investigación
5-beta-Pregnane-3,6,20-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including its effects on hormone regulation.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-beta-Pregnane-3,6,20-trione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It can act as a substrate for enzymes like 5-beta-reductase, leading to the formation of various metabolites . These metabolites can then exert biological effects by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-beta-Pregnane-3,6,20-trione is unique due to its specific arrangement of ketone groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different metabolic pathways and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3 |
Clave InChI |
MRURHGKZPVRRKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B10876104.png)
![4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876106.png)
![2-benzyl-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876117.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876123.png)
![(4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876128.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876131.png)
![methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876135.png)
![6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10876143.png)
![N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876145.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876156.png)

![2-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10876169.png)

![2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876177.png)
